N-Oleyl-1,3-propanediamine

Description

Properties

IUPAC Name |

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFJPPAQOXUHRI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2 | |

| Record name | N-Oleyl-1,3-propanediamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Oleyl-1,3-propanediamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027644 | |

| Record name | N-Oleyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7173-62-8 | |

| Record name | N1-(9Z)-9-Octadecen-1-yl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Oleyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-9-octadecenylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OLEYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54XL96S8SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Oleyl-1,3-propanediamine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleyl-1,3-propanediamine, a versatile long-chain diamine, has garnered significant attention across various industrial and research sectors. Its unique molecular architecture, featuring a hydrophobic oleyl tail and a hydrophilic diamine head, imparts valuable surfactant properties and makes it a potent corrosion inhibitor, emulsifier, and dispersing agent.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of N-Oleyl-1,3-propanediamine, with a focus on its role as a corrosion inhibitor. Detailed experimental protocols for its synthesis and performance evaluation are also presented to facilitate further research and development.

Chemical Structure and Identification

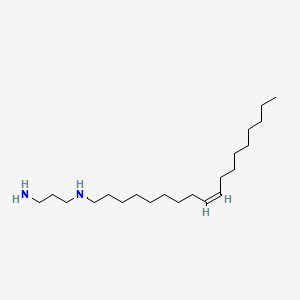

N-Oleyl-1,3-propanediamine is an organic compound with the molecular formula C₂₁H₄₄N₂.[1][2] Its structure consists of a long, unsaturated oleyl hydrocarbon chain attached to a 1,3-propanediamine moiety. The presence of both a primary and a secondary amine group, along with a cis-double bond in the oleyl chain, are key to its chemical reactivity and surface activity.

IUPAC Name: N¹-[(9Z)-Octadec-9-en-1-yl]propane-1,3-diamine[2]

CAS Number: 7173-62-8[2]

Synonyms: (Z)-N-9-octadecenylpropane-1,3-diamine, Duomeen OL[2]

Caption: Chemical structure of N-Oleyl-1,3-propanediamine.

Physicochemical Properties

A summary of the key physicochemical properties of N-Oleyl-1,3-propanediamine is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 324.597 g/mol | [2] |

| Appearance | Colorless or yellow liquid | [2] |

| Odor | Ammoniacal | [2] |

| Density | 0.841 g/cm³ | [2] |

| Melting Point | 12 °C (285 K) | [2] |

| Boiling Point | 300 °C (573 K) | [2] |

| Flash Point | 54 °C (327 K) | [2] |

| Solubility in Water | Insoluble (at 20 °C) | [2] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and methanol | [1][2] |

Experimental Protocols

Synthesis of N-Oleyl-1,3-propanediamine

A common laboratory-scale synthesis of N-Oleyl-1,3-propanediamine involves the nucleophilic substitution reaction between oleylamine (B85491) and 1,3-dibromopropane (B121459).[1]

Materials:

-

Oleylamine

-

1,3-dibromopropane

-

Acetone (or other suitable polar aprotic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve oleylamine in a suitable volume of acetone.

-

Slowly add 1,3-dibromopropane to the flask. An excess of the diamine precursor may be used to favor the desired product.

-

Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be purified by liquid-liquid extraction. Dissolve the residue in a suitable organic solvent and wash with water to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-Oleyl-1,3-propanediamine.

Caption: Workflow for the synthesis of N-Oleyl-1,3-propanediamine.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

-

A small, dry sample of N-Oleyl-1,3-propanediamine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[3]

Solubility Testing:

-

Weigh a specific amount of N-Oleyl-1,3-propanediamine (e.g., 10 mg) into a vial.

-

Add a measured volume of the solvent to be tested (e.g., 1 mL of water, acetone, or methanol).

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles against a contrasting background.

-

If the substance does not dissolve, the mixture can be gently warmed or sonicated to facilitate dissolution.

-

Solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Application as a Corrosion Inhibitor

N-Oleyl-1,3-propanediamine is a highly effective corrosion inhibitor, particularly for carbon steel in acidic environments.[4] Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.

The adsorption process is a combination of physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the protonated amine groups. Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the iron atoms on the steel surface.[1] The double bond in the oleyl chain can also contribute to the adsorption process through π-electron interactions with the metal surface.[1] This adsorption leads to the formation of a hydrophobic film that repels corrosive species from the metal surface.

Caption: Mechanism of corrosion inhibition by N-Oleyl-1,3-propanediamine.

Experimental Evaluation of Corrosion Inhibition

Weight Loss Method:

-

Prepare carbon steel coupons of known dimensions and surface area.

-

Clean and degrease the coupons with a suitable solvent (e.g., acetone), dry, and weigh them accurately.

-

Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of N-Oleyl-1,3-propanediamine.

-

After a specific immersion time (e.g., 24 hours) at a constant temperature, remove the coupons.

-

Clean the coupons to remove corrosion products (e.g., using a solution of NaOH and zinc dust), rinse, dry, and reweigh.

-

The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Electrochemical Impedance Spectroscopy (EIS):

-

A three-electrode electrochemical cell is used, with a carbon steel sample as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[5]

-

The working electrode is immersed in the corrosive solution with and without the inhibitor until a stable open-circuit potential is reached.

-

A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

-

The impedance data is plotted in Nyquist and Bode plots. An increase in the charge transfer resistance in the presence of the inhibitor indicates the formation of a protective film and effective corrosion inhibition.[6]

Other Applications

Beyond its role as a corrosion inhibitor, N-Oleyl-1,3-propanediamine is utilized in various other applications, including:

-

Asphalt (B605645) Emulsifier: It aids in the formation of stable asphalt emulsions for road paving.[7]

-

Dispersing Agent: It is used to disperse pigments in paints and coatings.[7]

-

Flotation Agent: In mineral processing, it acts as a collector for the flotation of certain ores.[7]

-

Epoxy Curing Agent: It can be used as a hardener in epoxy resin formulations.[7]

-

Gasoline Detergent: It helps to keep fuel systems clean.[7]

Conclusion

N-Oleyl-1,3-propanediamine is a multifunctional chemical with a well-defined structure-activity relationship. Its amphiphilic nature, arising from the long hydrophobic oleyl chain and the polar diamine head, underpins its utility in a wide range of applications. As a corrosion inhibitor, its ability to form a robust, protective film on metal surfaces makes it a valuable component in asset integrity management. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and optimize the performance of this versatile molecule in various scientific and industrial contexts.

References

- 1. N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research [benchchem.com]

- 2. N-Oleyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. matsc.ktu.lt [matsc.ktu.lt]

- 6. researchgate.net [researchgate.net]

- 7. nama-group.com [nama-group.com]

N-Oleyl-1,3-propanediamine: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

An in-depth technical guide on the core physicochemical characteristics of N-Oleyl-1,3-propanediamine, tailored for researchers, scientists, and professionals in drug development.

N-Oleyl-1,3-propanediamine, a long-chain diamine, is a versatile molecule with significant applications in various industrial and research settings. Its unique amphiphilic nature, combining a long hydrophobic oleyl tail with a hydrophilic diamine head, makes it a valuable component in formulations ranging from corrosion inhibitors to advanced drug delivery systems.[1][2] This guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and visualizations of its functional mechanisms.

Core Physicochemical Characteristics

The fundamental properties of N-Oleyl-1,3-propanediamine are summarized in the tables below, providing a clear reference for its physical and chemical behavior.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | N'-[(9Z)-octadec-9-enyl]propane-1,3-diamine | [3][4] |

| Synonyms | (Z)-N-9-Octadecenylpropane-1,3-diamine, Duomeen OL | [2][3][4] |

| CAS Number | 7173-62-8 | [3][4] |

| Molecular Formula | C₂₁H₄₄N₂ | [3][4][5] |

| Molecular Weight | 324.59 g/mol | [3][4][5] |

| Appearance | Colorless to yellow liquid or paste | [1] |

| Odor | Ammoniacal | [1] |

| Density | 0.841 g/cm³ | [3] |

| Melting Point | 12 °C (54 °F; 285 K) | [3] |

| Boiling Point | 300 °C (572 °F; 573 K) | [3] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Solubility in Water | Insoluble (at 20 °C) | [2][3] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972) and methanol | [3] |

| Predicted pKa | 10.67 ± 0.19 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of N-Oleyl-1,3-propanediamine. The following sections outline protocols for its synthesis and the determination of key physicochemical parameters.

Synthesis of N-Oleyl-1,3-propanediamine

Reaction Scheme:

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleylamine (B85491) in a suitable inert solvent such as toluene.

-

Reagent Addition: Slowly add a stoichiometric equivalent of 1,3-dibromopropane (B121459) to the reaction mixture. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then washed with water and brine to remove any unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Determination of Physicochemical Properties

Solubility:

The solubility of N-Oleyl-1,3-propanediamine in various solvents can be determined using the shake-flask method.

-

Sample Preparation: Add an excess amount of N-Oleyl-1,3-propanediamine to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the undissolved solute settles. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved N-Oleyl-1,3-propanediamine using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate derivatization if necessary.

pKa Determination:

The acid dissociation constant (pKa) of the protonated amine groups can be determined by potentiometric titration.

-

Sample Preparation: Prepare a solution of N-Oleyl-1,3-propanediamine of known concentration in a suitable solvent system, typically a mixture of water and an organic co-solvent like ethanol (B145695) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of the titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Since N-Oleyl-1,3-propanediamine has two amine groups, two pKa values are expected.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Oleyl-1,3-propanediamine.

-

¹³C NMR Spectrum: A known ¹³C NMR spectrum is available in public databases such as PubChem.

-

FTIR Spectrum: An experimental FTIR spectrum for N-Oleyl-1,3-propanediamine is not widely available. However, the spectrum is expected to show characteristic absorption bands for N-H stretching and bending vibrations of the amine groups, as well as C-H stretching and bending vibrations of the long alkyl chain and the C=C stretching of the oleyl group. Studies on the related compound, oleylamine, have reported on its FTIR spectra.[7]

Visualizing the Role and Application of N-Oleyl-1,3-propanediamine

The following diagrams, generated using the Graphviz DOT language, illustrate key applications and experimental workflows related to N-Oleyl-1,3-propanediamine.

Conclusion

N-Oleyl-1,3-propanediamine possesses a unique combination of physicochemical properties that make it a highly valuable compound for a range of applications, particularly in materials science and pharmaceutical technology. Its amphiphilic character allows it to function effectively at interfaces, whether as a corrosion-inhibiting film on a metal surface or as a structural component in sophisticated drug delivery vehicles like lipid nanoparticles. A thorough understanding of its synthesis, characterization, and functional mechanisms is paramount for leveraging its full potential in research and development. This guide provides a foundational resource for scientists and engineers working with this versatile diamine.

References

- 1. N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research [benchchem.com]

- 2. OLEYL PROPYLENE DIAMINE - Ataman Kimya [atamanchemicals.com]

- 3. N-Oleyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 4. N-Oleyl-1,3-propanediamine | C21H44N2 | CID 6435904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. US20200080206A1 - Oleyl propylenediamine-based corrosion inhibitors - Google Patents [patents.google.com]

- 7. OLEYL AMINE - Ataman Kimya [atamanchemicals.com]

N-Oleyl-1,3-propanediamine: A Technical Guide to Its Surfactant Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanisms governing the surfactant activity of N-Oleyl-1,3-propanediamine. The document details the physicochemical principles of its action, its quantitative properties, and its application in forming stable colloidal systems relevant to pharmaceutical and drug delivery contexts.

Executive Summary

N-Oleyl-1,3-propanediamine, a diamine with a long unsaturated alkyl chain, is a potent cationic surfactant with a versatile range of applications, including emulsification, dispersion, and corrosion inhibition.[1][2][3] Its efficacy stems from its amphiphilic molecular structure, which features a distinct hydrophobic oleyl tail and a hydrophilic diamine head.[4][5] This dual nature drives the molecule to adsorb at interfaces, reducing interfacial tension and enabling the formation and stabilization of complex fluid systems like emulsions and nanoparticle suspensions.[4][6] This guide elucidates the fundamental processes of interfacial adsorption and micellar aggregation, provides key quantitative data, and outlines detailed experimental protocols for characterizing its surfactant properties.

Core Mechanism of Action

The surfactant behavior of N-Oleyl-1,3-propanediamine is dictated by its molecular architecture and the resulting interactions in a given medium.

Molecular Structure and Amphiphilicity

The molecule consists of two key regions:

-

A Hydrophobic Tail : A long (C18) unsaturated oleyl hydrocarbon chain, which is lipophilic and water-insoluble.[4]

-

A Hydrophilic Head : A propane-1,3-diamine group containing two amine functionalities. These amine groups can be protonated in aqueous solutions, conferring a positive charge and rendering the headgroup hydrophilic.[7]

This distinct separation of polarity within a single molecule is the defining feature of a surfactant.[6]

Adsorption at Oil-Water Interfaces

When introduced into an immiscible two-phase system, such as oil and water, N-Oleyl-1,3-propanediamine molecules spontaneously migrate to the interface to minimize the thermodynamically unfavorable contact between the hydrophobic tails and water. The molecules orient themselves with their hydrophobic oleyl tails penetrating the oil phase and their hydrophilic diamine heads remaining in the aqueous phase.[6][8] This adsorption creates a molecular film at the interface, which lowers the interfacial tension between the two liquids. This reduction in tension is the primary mechanism behind emulsification, as it facilitates the breakup of large droplets into smaller ones with less energy input.

Micelle Formation

In an aqueous solution, once the interfaces are saturated with surfactant molecules, further addition of N-Oleyl-1,3-propanediamine above a specific concentration—the Critical Micelle Concentration (CMC)—leads to self-assembly into colloidal aggregates called micelles.[9] In these structures, the hydrophobic tails aggregate to form a core that is shielded from the water, while the hydrophilic heads form an outer shell, or corona, that interacts with the aqueous environment.[10] This process is entropically driven. The formation of micelles is critical for solubilizing poorly water-soluble drugs, which can be encapsulated within the hydrophobic core of the micelle.[11]

Quantitative Surfactant Properties

The efficiency and application of a surfactant are defined by several key quantitative parameters. The available data for N-Oleyl-1,3-propanediamine (under the trade name Duomeen OL) are summarized below.

| Property | Value | Method / Scale | Significance |

| Hydrophilic-Lipophilic Balance (HLB) | 15.2[1][12] | Davies Scale (0-40) | Indicates strong hydrophilic character, making it an effective oil-in-water (O/W) emulsifier.[12] |

| Critical Micelle Concentration (CMC) | Data not available in cited literature. | - | The concentration at which micelles begin to form; crucial for solubilization applications.[9] |

| Surface Tension at CMC (γcmc) | Data not available in cited literature. | - | Indicates the maximum reduction in surface tension the surfactant can achieve. |

| Molecular Weight | ~324.6 g/mol [4] | - | Used in calculations for molar concentration and aggregation number. |

Role in Drug Delivery Formulations

The cationic and amphiphilic nature of N-Oleyl-1,3-propanediamine makes it a valuable excipient in drug delivery, primarily for the formulation of emulsions and nanocarriers.

Emulsion Stabilization

As an O/W emulsifier, it stabilizes oil droplets containing a lipophilic active pharmaceutical ingredient (API) within an aqueous continuous phase. The stabilization occurs through two primary mechanisms:

-

Steric Hindrance : The adsorbed layer of surfactant molecules provides a physical barrier that prevents droplets from coalescing.

-

Electrostatic Repulsion : Due to its cationic nature, the surfactant imparts a positive surface charge (zeta potential) on the oil droplets. The resulting electrostatic repulsion between like-charged droplets prevents them from aggregating, ensuring the long-term stability of the emulsion.[13][14]

Experimental Protocols

Characterizing the surfactant properties of N-Oleyl-1,3-propanediamine is essential for formulation development. Below are detailed protocols for key analytical methods.

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration.[15]

Methodology:

-

Solution Preparation : Prepare a stock solution of N-Oleyl-1,3-propanediamine in deionized water at a concentration well above the expected CMC (e.g., 10 mM). Perform a series of dilutions to create at least 10-15 solutions with concentrations spanning a wide range, both below and above the anticipated CMC.[15]

-

Instrumentation : Use a surface tensiometer equipped with a Wilhelmy plate. Ensure the plate is meticulously cleaned with a solvent (e.g., ethanol) and flamed to remove organic residues before each measurement.[15]

-

Measurement :

-

Calibrate the instrument according to the manufacturer's guidelines.

-

Beginning with the lowest concentration, pour the solution into a temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate and allow the surface tension reading to stabilize before recording the value.

-

Repeat for all concentrations, progressing from lowest to highest to minimize contamination.[16]

-

-

Data Analysis : Plot the surface tension (γ, in mN/m) against the logarithm of the surfactant concentration. The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.[10]

Protocol: Micelle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension by analyzing the time-dependent fluctuations in scattered light intensity caused by Brownian motion.[2][11]

Methodology:

-

Sample Preparation : Prepare a solution of N-Oleyl-1,3-propanediamine at a concentration known to be above its CMC (e.g., twice the CMC). Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette to remove any dust or large aggregates.[11]

-

Instrument Setup :

-

Use a DLS instrument such as a Zetasizer Nano.

-

Input the correct parameters for the solvent (water), including its viscosity and refractive index at the measurement temperature (typically 25°C).[2]

-

Allow the instrument to equilibrate to the set temperature.

-

-

Measurement :

-

Place the cuvette in the sample holder.

-

Set the measurement parameters, typically 3-5 runs of 60-120 seconds each.[11] The instrument will automatically adjust settings to achieve optimal scattering intensity.

-

-

Data Analysis : The primary results are:

Protocol: Surface Charge Analysis of Emulsions by Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion and is a key indicator of emulsion stability.[14][17]

Methodology:

-

Sample Preparation : Prepare an oil-in-water emulsion stabilized with N-Oleyl-1,3-propanediamine. Dilute the emulsion (e.g., 1:400) in the appropriate aqueous phase (e.g., 20 mM HEPES buffer, pH 7.4) to avoid issues with multiple scattering.[18]

-

Instrumentation : Use an instrument capable of measuring electrophoretic mobility, such as a Zetasizer, which employs Laser Doppler Electrophoresis.[14]

-

Measurement :

-

Inject the diluted sample into a clean folded capillary cell, ensuring no air bubbles are present.

-

Place the cell in the instrument and allow it to equilibrate to the desired temperature.

-

Apply an electric field and measure the velocity of the droplets. The instrument software calculates the electrophoretic mobility and converts it to zeta potential using the Henry equation.

-

-

Data Interpretation : A zeta potential value greater than |30| mV (positive or negative) generally indicates good electrostatic stability, suggesting that the droplets will resist aggregation over time.[13]

References

- 1. nouryon.com [nouryon.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research [benchchem.com]

- 5. muser-my.com [muser-my.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Buy N-TALLOW-1,3-PROPYLENEDIAMINE | 12707-60-7 [smolecule.com]

- 8. US20170296496A1 - Ibuprofen Nanoparticle Carriers Encapsulated with Hermatic Surfactant Films - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 11. benchchem.com [benchchem.com]

- 12. keemia.ee [keemia.ee]

- 13. mdpi.com [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. benchchem.com [benchchem.com]

- 16. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 17. How to Use Zeta Potential to Screen Surfactant Candidates for Emulsion Stabilization [eureka.patsnap.com]

- 18. researchgate.net [researchgate.net]

Synthesis and purification of N-Oleyl-1,3-propanediamine

An In-depth Technical Guide to the Synthesis and Purification of N-Oleyl-1,3-propanediamine

This technical guide provides a comprehensive overview of the synthesis and purification of N-Oleyl-1,3-propanediamine (CAS Number: 7173-62-8), a versatile diamine used in various industrial applications, including as a corrosion inhibitor, emulsifier, and catalyst.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of N-Oleyl-1,3-propanediamine

The primary and most common industrial method for synthesizing N-Oleyl-1,3-propanediamine is through the nucleophilic substitution reaction between oleylamine (B85491) and a suitable three-carbon electrophile, typically 1,3-dibromopropane (B121459).[1][4]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution mechanism where the primary amine group of oleylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. This results in the displacement of a bromide ion and the formation of a new carbon-nitrogen bond.[4]

A critical challenge in this synthesis is controlling the reaction's selectivity to prevent the formation of the di-substituted byproduct, N,N'-dioleyl-1,3-propanediamine.[4] This side reaction occurs when a second molecule of oleylamine reacts with the remaining bromopropyl group of the desired product.

To favor the formation of the mono-substituted product, a slight excess of oleylamine is often employed. This increases the probability of 1,3-dibromopropane reacting with the starting oleylamine rather than the N-Oleyl-1,3-propanediamine product.[4]

Experimental Protocol

Materials:

-

Oleylamine

-

1,3-dibromopropane

-

Acetone (B3395972) (or other suitable polar aprotic solvent)

-

Sodium carbonate (or other suitable base)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve oleylamine in a suitable polar aprotic solvent such as acetone.

-

Add a slight molar excess of oleylamine relative to 1,3-dibromopropane.

-

Add a base, such as sodium carbonate, to neutralize the hydrobromic acid formed during the reaction.

-

Heat the reaction mixture to a temperature between 25–60°C.

-

Allow the reaction to proceed for 6 to 24 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product will be a mixture of N-Oleyl-1,3-propanediamine, unreacted oleylamine, and potentially the di-substituted byproduct.

Purification of N-Oleyl-1,3-propanediamine

Purification of the crude product is essential to achieve the desired purity for most applications. The primary method for industrial-scale purification is fractional distillation under reduced pressure.[4]

Fractional Distillation

Fractional distillation is effective for separating components of a liquid mixture with different boiling points. Given the high boiling point of N-Oleyl-1,3-propanediamine (approximately 435.6 °C at 760 mmHg), distillation is performed under vacuum to lower the boiling point and prevent thermal degradation.[5]

Experimental Protocol (General):

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Place the crude N-Oleyl-1,3-propanediamine in the distillation flask.

-

Gradually reduce the pressure and begin heating the flask.

-

Collect the different fractions based on their boiling points. Unreacted oleylamine will typically distill first, followed by the desired N-Oleyl-1,3-propanediamine. The higher-boiling di-substituted byproduct will remain in the distillation flask.

-

The purity of the collected fractions should be assessed using analytical techniques.

Alternative Purification Methods

For laboratory-scale purification or to achieve very high purity, other techniques such as column chromatography could be employed. However, specific protocols for N-Oleyl-1,3-propanediamine are not well-documented in the literature. The selection of a suitable stationary phase and eluent system would require experimental optimization.

Data Presentation

The following table summarizes the key physical and chemical properties of N-Oleyl-1,3-propanediamine.

| Property | Value | Reference |

| Molecular Formula | C21H44N2 | [1] |

| Molecular Weight | 324.6 g/mol | [1] |

| Appearance | Yellowish to yellow liquid or paste | [4] |

| Odor | Ammoniacal | [4] |

| Boiling Point | 435.6 °C at 760 mmHg | [5] |

| Density | Approximately 0.851 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone and methanol | [4] |

Note: Specific reaction yields and purity levels are highly dependent on the precise reaction conditions and purification methods employed and are not consistently reported in publicly available literature.

Visualization of Workflows

Synthesis Workflow

Caption: Synthesis workflow for N-Oleyl-1,3-propanediamine.

Purification Workflow

Caption: Purification workflow for N-Oleyl-1,3-propanediamine.

Analytical Characterization

The identity and purity of N-Oleyl-1,3-propanediamine can be confirmed using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amine groups and C-H stretches of the oleyl chain.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify impurities.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Titration: To determine the amine value, which can be used to assess purity.

Conclusion

The synthesis of N-Oleyl-1,3-propanediamine from oleylamine and 1,3-dibromopropane is a well-established industrial process. The key to a successful synthesis is the control of reaction conditions to maximize the yield of the desired mono-substituted product. Subsequent purification by fractional vacuum distillation is crucial for obtaining a high-purity product suitable for its various applications. Further research and publication of detailed laboratory-scale protocols would be beneficial for the scientific community.

References

- 1. US20200080206A1 - Oleyl propylenediamine-based corrosion inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. N-Oleyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 4. WO2020051302A1 - Oleyl propylenediamine-based corrosion inhibitors - Google Patents [patents.google.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

Spectroscopic Analysis of N-Oleyl-1,3-propanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-Oleyl-1,3-propanediamine, a versatile diamine used in various industrial and research applications. This document details the expected Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the molecule, supported by detailed experimental protocols and data interpretation.

Introduction

N-Oleyl-1,3-propanediamine (CAS No. 7173-62-8), also known by trade names such as Duomeen OL, is a diamine with the molecular formula C21H44N2.[1][2] Its structure consists of a long, unsaturated oleyl hydrocarbon chain and a 1,3-propanediamine head group, imparting both lipophilic and hydrophilic properties.[3] This bifunctional nature makes it a valuable intermediate in the synthesis of corrosion inhibitors, emulsifiers, and as a catalyst in polymer production.[1][3] Accurate characterization of this compound is crucial for quality control and research applications, with FTIR and NMR spectroscopy being the primary analytical techniques for structural elucidation.

Molecular Structure and Spectroscopic Correlation

The chemical structure of N-Oleyl-1,3-propanediamine is N'-[(Z)-octadec-9-enyl]propane-1,3-diamine.[4] The key structural features amenable to spectroscopic analysis are the primary and secondary amine groups, the long aliphatic chain, and the cis-alkene functionality.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in N-Oleyl-1,3-propanediamine. The analysis relies on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of different chemical bonds.

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for N-Oleyl-1,3-propanediamine. These predictions are based on the known absorption ranges for primary and secondary amines and long-chain alkenes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350 - 3250 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | Medium, Two Bands |

| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH-) | Medium, One Band |

| 3010 - 3000 | =C-H Stretch | Alkene | Medium |

| 2950 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Alkane (-CH₃, -CH₂-) | Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1470 - 1450 | C-H Bend (Scissoring) | Alkane (-CH₂-) | Medium |

| 1380 - 1370 | C-H Bend (Symmetric) | Alkane (-CH₃) | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium to Weak |

| 910 - 665 | N-H Wag | Primary & Secondary Amine | Broad, Strong |

| 725 - 720 | C-H Rocking | Alkane (-(CH₂)n-, n ≥ 4) | Medium |

| ~700 | =C-H Bend (Out-of-plane) | cis-Alkene | Broad, Weak |

Experimental Protocol for FTIR Analysis

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is suitable for the analysis of liquid N-Oleyl-1,3-propanediamine.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of N-Oleyl-1,3-propanediamine directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

-

Collect the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the raw data by performing a background subtraction and converting the spectrum to absorbance or transmittance mode.

Data Interpretation:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained spectrum with the predicted data and, if available, with a reference spectrum of N-Oleyl-1,3-propanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the N-Oleyl-1,3-propanediamine molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts for the different types of protons in N-Oleyl-1,3-propanediamine. The predictions are based on the analysis of its constituent parts (oleyl chain and propanediamine) and data from analogous compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.35 | Multiplet | Olefinic protons (-CH=CH-) |

| ~2.70 | Triplet | Methylene (B1212753) group adjacent to the secondary amine (-CH₂-NH-) |

| ~2.65 | Triplet | Methylene group adjacent to the primary amine (-CH₂-NH₂) |

| ~2.00 | Multiplet | Allylic methylene groups (-CH₂-CH=) |

| ~1.65 | Multiplet | Methylene group in the propanediamine chain (-NH-CH₂-CH₂-CH₂-NH₂) |

| ~1.45 | Multiplet | Methylene group adjacent to the nitrogen-bound methylene group in the oleyl chain (-CH₂-CH₂-NH-) |

| ~1.25 | Broad Singlet | Bulk methylene groups of the long alkyl chain (-(CH₂)n-) |

| ~0.88 | Triplet | Terminal methyl group (-CH₃) |

| (Broad) | Singlet | Amine protons (-NH₂ and -NH-) |

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms in N-Oleyl-1,3-propanediamine are presented below. A ¹³C NMR spectrum for this compound is noted as available in the Wiley-VCH database.[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~130 | Olefinic carbons (-CH=CH-) |

| ~50 | Methylene carbon adjacent to the secondary amine (-CH₂-NH-) |

| ~42 | Methylene carbon adjacent to the primary amine (-CH₂-NH₂) |

| ~33 | Methylene carbon in the propanediamine chain (-NH-CH₂-CH₂-CH₂-NH₂) |

| ~32 | Methylene carbon adjacent to the nitrogen-bound methylene group in the oleyl chain (-CH₂-CH₂-NH-) |

| ~29-30 | Bulk methylene carbons of the long alkyl chain (-(CH₂)n-) |

| ~27 | Allylic methylene carbons (-CH₂-CH=) |

| ~23 | Methylene carbon beta to the terminal methyl group (-CH₂-CH₃) |

| ~14 | Terminal methyl carbon (-CH₃) |

Experimental Protocol for NMR Analysis

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required for detailed spectral analysis.

Sample Preparation:

-

Dissolve approximately 10-20 mg of N-Oleyl-1,3-propanediamine in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

-

Ensure the sample is fully dissolved.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Interpretation:

-

Process the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Reference the spectrum to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of N-Oleyl-1,3-propanediamine.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Oleyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal decomposition of N-Oleyl-1,3-propanediamine is not extensively available in public literature. This guide is therefore based on available safety data, analysis of its constituent chemical moieties (oleylamine and propanediamine), and established principles of thermal analysis.

N-Oleyl-1,3-propanediamine is a versatile fatty amine used in various industrial applications, including as a corrosion inhibitor, emulsifier, and flotation agent.[1] Its thermal stability is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the known and inferred thermal stability and decomposition characteristics of N-Oleyl-1,3-propanediamine.

Thermal Stability Overview

N-Oleyl-1,3-propanediamine is generally considered stable under recommended storage conditions.[2] However, like all organic compounds, it will decompose at elevated temperatures. The decomposition process is expected to be influenced by the presence of oxygen, with different degradation pathways and products in inert versus oxidative atmospheres.

Quantitative Data Summary

The following table summarizes the known and inferred thermal decomposition data for N-Oleyl-1,3-propanediamine and its constituent analogs.

| Parameter | Value/Products | Atmosphere | Method | Source/Inference |

| Onset of Decomposition (Oleylamine) | ~190-200°C | Inert (N₂) | TGA | [2] |

| Completion of Decomposition (Oleylamine) | ~290°C | Inert (N₂) | TGA | [2] |

| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | Oxidative | General Safety Data | [2] |

| Inferred Decomposition Products (Inert) | Ammonia, various hydrocarbons (alkanes, alkenes) | Inert | Chemical Principles | Inferred |

Experimental Protocols

To rigorously determine the thermal stability and decomposition profile of N-Oleyl-1,3-propanediamine, the following standard experimental protocols are recommended.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of N-Oleyl-1,3-propanediamine into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600-800°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss is first observed.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of N-Oleyl-1,3-propanediamine into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its expected decomposition point at a constant heating rate (e.g., 10°C/min).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

-

Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

-

Methodology:

-

Place a small, accurately weighed amount of N-Oleyl-1,3-propanediamine into a pyrolysis tube.

-

The pyrolysis unit is rapidly heated to a set temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate).

-

The decomposition products are swept into the GC column by an inert carrier gas.

-

The compounds are separated based on their boiling points and affinity for the GC column stationary phase.

-

The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison to spectral libraries.

-

Visualizations

Caption: Experimental workflow for thermal analysis.

Caption: Plausible decomposition pathways.

References

A Technical Guide to the Self-Assembly and Micelle Formation of Oleyl Diamines

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the principles governing the self-assembly and micelle formation of oleyl diamines. Oleyl diamines are amphiphilic molecules characterized by a long, hydrophobic oleyl tail (derived from oleic acid) and a hydrophilic headgroup containing two amine functionalities. This unique structure allows them to spontaneously assemble in aqueous solutions to form thermodynamically stable colloidal structures known as micelles. These micelles are of significant interest in various fields, particularly in drug and gene delivery, owing to their ability to encapsulate hydrophobic therapeutic agents and interact with negatively charged biological molecules like nucleic acids.

Core Concepts of Self-Assembly

The formation of micelles by oleyl diamines in an aqueous environment is a spontaneous process driven primarily by the hydrophobic effect. The hydrophobic oleyl chains disrupt the hydrogen-bonding network of water, leading to an energetically unfavorable state. To minimize this disruption, the oleyl diamine monomers aggregate once a specific concentration, the Critical Micelle Concentration (CMC), is reached.

In this aggregated state, the hydrophobic tails sequester themselves into a core, shielded from the water, while the hydrophilic diamine headgroups form a solvated shell or "corona" at the micelle-water interface. The presence of two amine groups in the headgroup allows for pH-dependent protonation, imparting a cationic charge that is crucial for electrostatic interactions, particularly in the context of gene delivery.

Factors Influencing Micelle Formation:

-

pH: The pH of the solution dictates the degree of protonation of the diamine headgroups. At lower pH (below the pKa of the amines), the headgroups become positively charged, leading to electrostatic repulsion that can increase the CMC and affect micelle morphology.

-

Ionic Strength: The addition of salt can shield the electrostatic repulsions between charged headgroups, typically leading to a decrease in the CMC and promoting the formation of larger or elongated micelles[1].

-

Temperature: Temperature can influence both the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail, leading to changes in the CMC and micelle structure[2][3].

Physicochemical and Quantitative Data

The physicochemical properties of oleyl diamines and their resulting micelles are critical for their application. While comprehensive data across a range of oleyl diamines is dispersed in the literature, properties for representative compounds like Oleyl Propylene Diamine provide a useful benchmark.

| Property | Value / Description | Reference |

| Chemical Name | N-Oleyl-1,3-propanediamine (Oleyl Propylene Diamine) | [4] |

| CAS Number | 7173-62-8 | [4] |

| Appearance (25°C) | Light yellow to yellow paste | [4] |

| Solubility | Insoluble in water; soluble in organic solvents. Forms micelles/dispersions in aqueous media above the CMC. | [5] |

| Total Amine Value | 330-350 mg KOH/g | [4] |

| Iodine Value | 60 min (g I₂/100g) | [4] |

| Freezing Point | 9-22 °C | [4] |

| Critical Micelle Conc. (CMC) | Varies based on exact structure, pH, and ionic strength. Typically in the µM to mM range for similar surfactants. | [6][7] |

Note: The CMC is a critical parameter that must be determined empirically for each specific oleyl diamine derivative and experimental condition.

Experimental Protocols and Methodologies

Accurate characterization of oleyl diamine micelles is essential for their development in any application. The following section details standard experimental protocols.

Synthesis of an Oleyl Diamine Surfactant

A common method for synthesizing oleyl-based amine surfactants involves the reaction of oleic acid with a diamine, such as ethylene (B1197577) diamine[8].

Objective: To form an amide linkage between the carboxylic acid of oleic acid and one of the amine groups of ethylene diamine.

Materials:

-

Oleic Acid (>98% purity)

-

Ethylene Diamine (>99% purity)[8]

-

An appropriate solvent (if required)

-

Reaction vessel with temperature control and stirring

-

Purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

Oleic acid and ethylene diamine are combined in a reaction vessel, typically in a specific molar ratio to control the reaction stoichiometry.

-

The reaction mixture is heated to a specified temperature (e.g., 50-55 °C) and stirred continuously for an extended period (e.g., 9-10 hours) to drive the amidation reaction forward[8].

-

Throughout the reaction, water is formed as a byproduct and may need to be removed to favor product formation.

-

After the reaction is complete, the crude product is purified to remove unreacted starting materials and side products.

-

The final product's structure and purity are confirmed using analytical techniques such as FTIR and NMR spectroscopy[8][9].

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. The fluorescence probe method using pyrene (B120774) is a highly sensitive and common technique[10][11].

Principle: The pyrene molecule is hydrophobic and preferentially partitions into the hydrophobic core of micelles once they form. This change in the microenvironment of the pyrene molecule leads to a distinct shift in its fluorescence emission spectrum.

Procedure:

-

Prepare a series of aqueous solutions with varying concentrations of the oleyl diamine.

-

Add a small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) to each vial and evaporate the solvent, leaving a thin film of pyrene.

-

Add the prepared surfactant solutions to the vials and allow them to equilibrate.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of ~335 nm.

-

Monitor the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, where a sharp decrease in the I₁/I₃ ratio indicates the formation of micelles[10].

Micelle Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of micelles in a solution[2].

Procedure:

-

Prepare a solution of the oleyl diamine at a concentration well above its determined CMC.

-

Filter the solution through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and large aggregates.

-

Place the cuvette into the DLS instrument and allow the temperature to equilibrate.

-

The instrument directs a laser beam through the sample. The scattered light intensity fluctuations, caused by the Brownian motion of the micelles, are measured over time.

-

The autocorrelation function of these fluctuations is analyzed by the instrument's software to calculate the diffusion coefficient, which is then used via the Stokes-Einstein equation to determine the hydrodynamic diameter.

-

The PDI, a measure of the width of the size distribution, is also calculated. A PDI value below 0.3 generally indicates a relatively monodisperse population.

Surface Charge (Zeta Potential) Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability. It is measured using electrophoretic light scattering.

Procedure:

-

Prepare the micellar solution as for DLS analysis.

-

Inject the sample into a specialized zeta potential cell containing electrodes.

-

An electric field is applied across the sample, causing the charged micelles to move towards the oppositely charged electrode (electrophoresis).

-

A laser beam is passed through the cell, and the velocity of the migrating micelles is measured by detecting the Doppler shift of the scattered light.

-

The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation. For oleyl diamine micelles at physiological pH, a positive zeta potential is expected due to protonated amine groups.

Visualizations: Workflows and Logical Pathways

The following diagrams, created using the DOT language, illustrate key processes involved in the study and application of oleyl diamine micelles.

References

- 1. Reversible micelle-vesicle conversion of oleyldimethylamine oxide by pH changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of micelle formation by fluorocarbon surfactant N-(2-hydroxypropyl)perfluorooctane amide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oleyl Propylene Diamine | High-Performance Chemical for Water Treatment and Detergents [painichemical.com]

- 5. OLEYL PROPYLENE DIAMINE - Ataman Kimya [atamanchemicals.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Critical Micelle Formation – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. ijsr.net [ijsr.net]

- 10. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

- 11. agilent.com [agilent.com]

Adsorption mechanism of N-Oleyl-1,3-propanediamine on metal surfaces

An In-depth Technical Guide on the Adsorption Mechanism of N-Oleyl-1,3-propanediamine on Metal Surfaces

Introduction

N-Oleyl-1,3-propanediamine (CAS: 7173-62-8), also referred to as NOPDA or OLDA, is a diamine organic compound with the molecular formula C21H44N2.[1] Structurally, it comprises a long, unsaturated oleyl hydrocarbon chain and two primary amine groups.[1] This unique molecular architecture imparts surface-active properties, making it a valuable compound in various industrial and research applications, most notably as a film-forming amine (FFA) for corrosion inhibition on metal surfaces.[1][2] This guide provides a detailed technical overview of the adsorption mechanism of N-Oleyl-1,3-propanediamine on metal surfaces, summarizing key quantitative data, experimental methodologies, and the core principles governing its interaction with metals such as copper and steel.

The molecule's efficacy is primarily attributed to its ability to adsorb onto a metal substrate and form a persistent, protective film.[1] This film acts as a barrier, isolating the metal from corrosive environments. The adsorption process is a complex interplay of physical and chemical interactions, which are dictated by the nature of the metal surface and the surrounding environmental conditions.[1]

Core Adsorption Mechanism

The adsorption of N-Oleyl-1,3-propanediamine on metal surfaces is understood to be a synergistic combination of physisorption (physical adsorption) and chemisorption (chemical adsorption).[1]

-

Chemisorption: This involves the formation of strong coordination bonds. The two nitrogen atoms in the propanediamine head group possess lone pairs of electrons that can be shared with the vacant d-orbitals of transition metal atoms (e.g., iron, copper) on the surface, forming robust chemical bonds.[1] This is a primary contributor to the strong adhesion of the molecule to the metal.

-

Physisorption: The long, hydrophobic oleyl tail of the molecule plays a crucial role in forming a dense, multi-layered film through van der Waals forces and hydrophobic interactions between adjacent molecules. This creates a non-polar barrier that repels water and other corrosive agents.[3]

-

Pi-Bond Interaction: The carbon-carbon double bond (C=C) within the oleyl chain contains π-electrons that can also interact with the metal surface, further strengthening the adsorption process.[1]

Studies on carbon steel have suggested that the adsorption mechanism also involves electrostatic attraction and hydrogen bonding.[3] The overall process is often modeled using the Langmuir adsorption isotherm, which describes the formation of a monolayer of adsorbate on a surface.[1][3]

Figure 1: Adsorption interactions of N-Oleyl-1,3-propanediamine with a metal surface.

Adsorption on Specific Metal Surfaces

Copper

A comprehensive investigation into the adsorption of N-Oleyl-1,3-propanediamine (OLDA) on copper surfaces in hot water (150 °C) revealed the formation of a thick, multi-layered film rather than a simple monolayer.[4] The presence of two amino groups in the molecule is expected to enhance its adsorption on metals.[4] It was observed that OLDA preferentially adsorbs on the copper plate compared to glass surfaces.[4]

Infrared (IR) microscopy showed an inhomogeneous distribution of the adsorbed film, with both thick and thin areas. Even in the thinner regions, the amount of adsorbed OLDA was sufficient to form multiple layers.[4]

Carbon Steel

In acidic environments, such as 1.0 M HCl, formulations containing N-Oleyl-1,3-propanediamine (NOPDA) have demonstrated excellent corrosion inhibition for carbon steel.[3] The adsorption process is endothermic and conforms to the Langmuir isotherm model.[3] The protective film formed is hydrophobic, which is crucial for preventing aqueous corrosion.[3] X-ray Photoelectron Spectroscopy (XPS) analysis confirms that the adsorption mechanism is primarily chemical (chemisorption), supplemented by electrostatic attraction and hydrogen bonding.[3]

Quantitative Data

The following tables summarize key quantitative findings from studies on the adsorption of N-Oleyl-1,3-propanediamine.

Table 1: Adsorption Characteristics on Copper Surface

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Adsorption Temperature | 150 °C | Adsorption from 1.0 mM aqueous solution for 48h | [4] |

| Average Number of Adsorbed Molecules (nA) | 7.7 × 10² molecules/nm² | Adsorption from 1.0 mM aqueous solution for 48h | [4] |

| Average Film Thickness | 0.5 µm | Calculated from average nA, assuming liquid density |[4] |

Table 2: Corrosion Inhibition on Carbon Steel

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Medium | 1.0 M HCl | - | [3] |

| Optimal Inhibition Efficiency | 92.1% | Using an optimized formulation with DEAE | [3] |

| Adsorption Model | Langmuir Isotherm | Weight loss experiments | [3] |

| Adsorption Mechanism | Chemisorption, Physisorption | EIS, XPS, Thermodynamic calculations |[3] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the adsorption of N-Oleyl-1,3-propanediamine.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the atoms on the surface of the metal after adsorption.

-

Objective: To confirm the presence of the adsorbed film and to elucidate the nature of the chemical bonds formed between the adsorbate and the metal surface.

-

Sample Preparation: Metal plates (e.g., copper, carbon steel) are immersed in a solution of N-Oleyl-1,3-propanediamine for a specified time and temperature (e.g., 48 hours at 150°C for copper).[4] After immersion, the plates are rinsed and dried before being introduced into the XPS vacuum chamber.

-

Analysis: Wide-scan spectra are first acquired to identify all elements present on the surface. High-resolution spectra are then recorded for specific elements of interest (e.g., C 1s, N 1s, O 1s, and the primary metal peak like Cu 2p or Fe 2p).[3][4]

-

Depth Profiling: To analyze the film's layered structure, argon gas cluster ion beam (Ar-GCIB) etching is performed to sequentially remove surface layers, with XPS spectra taken at each interval.[4] This provides an elemental distribution as a function of depth.[4]

Atomic Force Microscopy (AFM)

AFM is employed to visualize the surface morphology and measure the thickness of the adsorbed film at the nanoscale.

-

Objective: To characterize the topography of the protective film and determine its thickness and uniformity.

-

Sample Preparation: Samples are prepared similarly to those for XPS analysis.

-

Imaging: The AFM is typically operated in tapping mode to minimize damage to the soft organic film. A sharp tip mounted on a cantilever is scanned across the surface, and the tip's vertical movement is recorded to generate a 3D topographical map.[3][4]

-

Thickness Measurement: To measure film thickness, a portion of the film is carefully removed (e.g., by scratching or during depth profiling) to expose the underlying metal substrate. The height difference between the film surface and the substrate is then measured from the AFM image.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the adsorbed film and to study the molecular structure and orientation of the adsorbate.

-

Objective: To confirm the chemical integrity of the adsorbed N-Oleyl-1,3-propanediamine molecules and to analyze the conformational order of the alkyl chains.

-

Sample Preparation: The adsorbate film is formed on an IR-transparent or reflective metal substrate.

-

Analysis: The IR spectrum of the film is recorded. The positions and shapes of vibrational bands, particularly the C-H stretching vibrations of the oleyl chain, are analyzed. The frequency of the C–H stretching vibration is sensitive to the ordered or disordered (gauche/trans conformer ratio) structure of the alkyl chains, providing insight into the packing of the molecules in the film.[4]

Figure 2: General experimental workflow for analyzing NOPDA adsorption on metal surfaces.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the adsorption process that can be difficult to obtain experimentally.

-

Objective: To model the interaction between N-Oleyl-1,3-propanediamine molecules and the metal surface, determining adsorption energies and predicting the equilibrium configuration of the adsorbed layer.[5]

-

Methodology:

-

System Setup: A simulation box is constructed containing a slab of the metal crystal (e.g., Fe(110) or Cu(111)), a layer of N-Oleyl-1,3-propanediamine molecules, and solvent molecules (e.g., water) to mimic the experimental conditions.[5]

-

Force Field: A suitable force field, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), is chosen to describe the interatomic forces between all particles in the system.[5]

-

Simulation: The simulation is run for a sufficient time to allow the system to reach equilibrium. The trajectories of all atoms are calculated by integrating Newton's equations of motion.

-

Analysis: The final equilibrium configuration is analyzed to determine the orientation of the inhibitor molecules on the surface.[5][6] The binding or adsorption energy is calculated to quantify the strength of the interaction between the inhibitor and the metal surface.[5]

-

References

- 1. N-Oleyl-1,3-propanediamine (CAS 7173-62-8) For Research [benchchem.com]

- 2. US20200080206A1 - Oleyl propylenediamine-based corrosion inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of the Diamine Group in the Functionality of N-Oleyl-1,3-propanediamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleyl-1,3-propanediamine is a versatile oleochemical derivative characterized by a long, hydrophobic oleyl tail and a hydrophilic head containing two primary amine groups. This unique amphiphilic structure underpins its utility in a wide array of industrial applications, from corrosion inhibition and emulsification to its emerging role as a critical component in advanced drug delivery systems. This technical guide delves into the core functionality of N-Oleyl-1,3-propanediamine, with a specific focus on the indispensable role of its diamine group. We will explore the physicochemical properties conferred by this functional group, its mechanistic involvement in various applications, and provide detailed experimental protocols for its characterization and utilization, particularly in the context of lipid nanoparticle (LNP) formulations for therapeutic delivery.

Physicochemical Properties of N-Oleyl-1,3-propanediamine

The presence of the 1,3-propanediamine headgroup imparts several key physicochemical characteristics to the N-Oleyl-1,3-propanediamine molecule, which are summarized in the table below.

| Property | Value | Significance |

| Molecular Formula | C21H44N2 | |

| Molecular Weight | 324.59 g/mol | |

| Appearance | Colorless to yellow liquid or paste | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, methanol) | |

| pKa | Estimated ~10.67 (for the primary amine) | |

| Amphiphilicity | Possesses both hydrophobic (oleyl chain) and hydrophilic (diamine headgroup) regions |

The diamine group is fundamental to the molecule's ability to function as a cationic surfactant and an ionizable lipid. The two amine moieties can be protonated, particularly in acidic environments, leading to a net positive charge that dictates its interaction with negatively charged surfaces and molecules.

The Diamine Group in Action: Key Functional Roles

The functionality of N-Oleyl-1,3-propanediamine is intrinsically linked to the chemical reactivity and structural contribution of its diamine headgroup.

Industrial Applications: Corrosion Inhibition and Emulsification

In industrial settings, N-Oleyl-1,3-propanediamine is widely utilized as a corrosion inhibitor and an emulsifying agent. The diamine group is central to these functions:

-